![molecular formula C22H19N3O4S B2876121 (E)-methyl 2-(2-(2-cinnamamidothiazol-4-yl)acetamido)benzoate CAS No. 1211965-88-6](/img/structure/B2876121.png)
(E)-methyl 2-(2-(2-cinnamamidothiazol-4-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 2-(2-(2-cinnamamidothiazol-4-yl)acetamido)benzoate, commonly known as CMAB or Cinnamamide Methacrylate Benzoylbenzoate, is a synthetic compound that has been widely used in scientific research for various applications. CMAB is a derivative of benzoylbenzoic acid, which has been known for its anti-inflammatory and analgesic properties. CMAB has been shown to have significant effects on various biochemical and physiological processes, making it a promising compound for further research.
Wirkmechanismus
The mechanism of action of CMAB is not fully understood. However, it has been suggested that CMAB may act by inhibiting the activity of certain enzymes and proteins involved in various biochemical processes. CMAB has also been shown to modulate the immune response, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
CMAB has been shown to have significant effects on various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases such as arthritis. CMAB has also been shown to reduce pain and inflammation in animal models of arthritis. In addition, CMAB has been found to inhibit the growth of cancer cells and induce apoptosis, a process that leads to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMAB in lab experiments is its ability to inhibit the activity of certain enzymes and proteins involved in various biochemical processes. This makes it a useful tool for studying the role of these enzymes and proteins in disease development. However, the synthesis of CMAB is a complex process that requires expertise and specialized equipment, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on CMAB. One potential direction is the development of new drugs based on CMAB for the treatment of various diseases, including cancer. Another potential direction is the further elucidation of the mechanism of action of CMAB, which may lead to the identification of new targets for drug development. Additionally, the use of CMAB in combination with other drugs may enhance its therapeutic effects and reduce its limitations. Finally, the development of new synthesis methods for CMAB may make it more accessible to researchers and increase its use in scientific research.
Synthesemethoden
The synthesis of CMAB involves the reaction of cinnamoyl chloride with 2-aminothiazole, followed by the reaction of the resulting cinnamamide with methyl 2-bromoacetate. The final product, CMAB, is obtained by the reaction of the intermediate with benzoyl chloride. The synthesis of CMAB is a complex process that requires expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
CMAB has been used in numerous scientific research studies due to its unique properties. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. CMAB has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-29-21(28)17-9-5-6-10-18(17)24-20(27)13-16-14-30-22(23-16)25-19(26)12-11-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,24,27)(H,23,25,26)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBSINYODLBYED-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(2-(2-cinnamamidothiazol-4-yl)acetamido)benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.